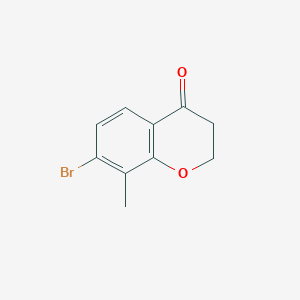

7-Bromo-8-methyl-chroman-4-one

Übersicht

Beschreibung

7-Bromo-8-methyl-chroman-4-one is a compound with the linear formula C10H9BrO2 . It is a light yellow solid and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .

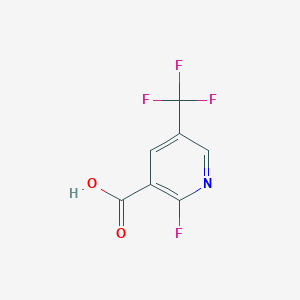

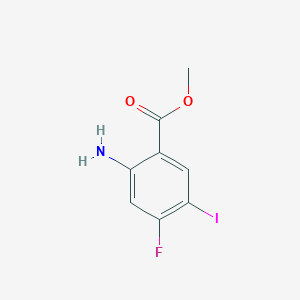

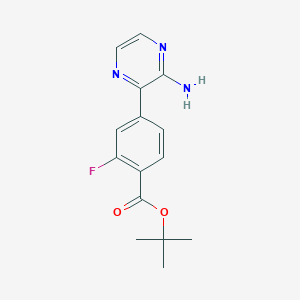

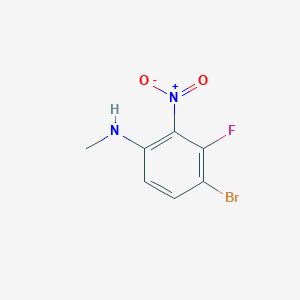

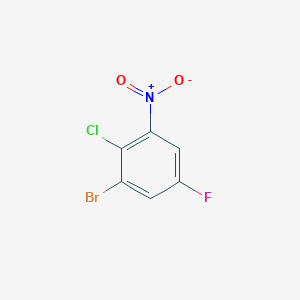

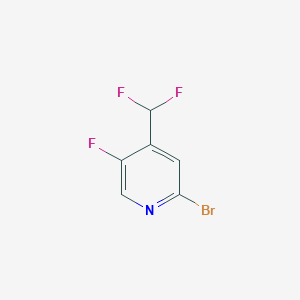

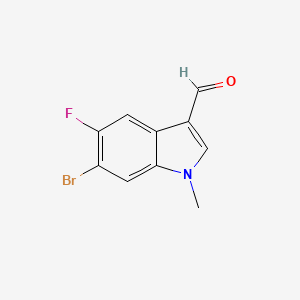

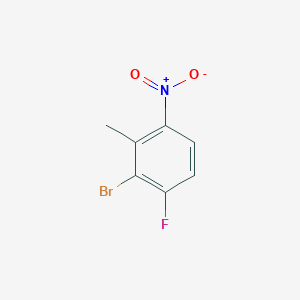

Molecular Structure Analysis

The molecular structure of 7-Bromo-8-methyl-chroman-4-one is represented by the InChI code 1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3 .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Physical And Chemical Properties Analysis

7-Bromo-8-methyl-chroman-4-one has a molecular weight of 241.08 . It is a light yellow solid .Wissenschaftliche Forschungsanwendungen

Spiro Orthoesters Formation : The reaction of a 4-[(aroyloxy)methyl]-3-cephem derivative with bromine in methanol resulted in the formation of spiro orthoesters, demonstrating an unusual reaction pathway and offering potential applications in organic synthesis and medicinal chemistry (Balsamo et al., 1991).

Stereochemistry and Solvolysis : Research on 3,4-disubstituted chromans, including 7-Bromo-8-methyl-chroman-4-one derivatives, has been conducted to understand their stereochemistry and solvolysis behavior. This work is crucial for developing synthetic methods and understanding the chemical behavior of these compounds (Hofmann & Salbeck, 1970).

Substitution Without Ring Opening : A study demonstrated that 3-bromination of 7-methoxy-2,2-dimethylchroman-4-one stabilizes the anion obtained on deprotonation sufficiently for 3-alkylation to occur without the usual ring opening. This insight can be valuable for organic synthesis and medicinal chemistry (Akuamoah et al., 1995).

Organochromium(III) Intermediate in Synthesis : The use of organochromium(III) intermediates in the synthesis of certain compounds has been explored. This method can potentially be applied to the synthesis of 7-Bromo-8-methyl-chroman-4-one derivatives (Lübbers & Schäfer, 1992).

Synthesis of CCR5 Antagonists : A practical method for synthesizing a CCR5 antagonist, which includes methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a compound related to 7-Bromo-8-methyl-chroman-4-one, has been developed. This research is significant in drug discovery and development (Ikemoto et al., 2005).

Hydroxyindanone Based Polymers : Studies on monomers based on 4-bromo-7-hydroxy-3-methylindan-I-one, a related compound to 7-Bromo-8-methyl-chroman-4-one, have been conducted. This research is vital for the development of new materials and polymers (Hallensleben & Mödler, 1998).

Chroman-4-one Derivatives in Drug Discovery : The chroman-4-one scaffold, which includes 7-Bromo-8-methyl-chroman-4-one, is a privileged structure in heterocyclic chemistry and drug discovery. This review discusses the significant synthetic methods and biological relevance of such compounds (Emami & Ghanbarimasir, 2015).

Claisen Rearrangement of Coumarins : Research on the Claisen rearrangement of various coumarins, which are structurally related to 7-Bromo-8-methyl-chroman-4-one, provides valuable insights into synthetic pathways and potential applications in organic chemistry (Ghantwal & Samant, 1999).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-bromo-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQLFEFXWRJERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-8-methyl-chroman-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)